Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester
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Overview
Description
Toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester is an organic compound that belongs to the class of sulfonic acid esters. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, and industry. It is characterized by the presence of a toluene-4-sulfonic acid group attached to a ®-1-methyl-piperidin-3-yl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with ®-1-methyl-piperidin-3-ol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .
Industrial Production Methods
On an industrial scale, the production of toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of advanced catalysts to enhance the reaction rate and yield. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial production .
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester has several scientific research applications:
Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester involves its interaction with specific molecular targets. The sulfonic acid group can act as an electrophile, facilitating reactions with nucleophiles. The ester moiety can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester include:
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid phenyl ester
Uniqueness
What sets toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester apart from these similar compounds is its unique combination of the ®-1-methyl-piperidin-3-yl ester moiety with the sulfonic acid group. This unique structure imparts specific chemical properties and reactivity that are valuable in various applications, particularly in the synthesis of complex organic molecules and in biochemical research .
Properties
IUPAC Name |
[(3R)-1-methylpiperidin-3-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-12-4-3-9-14(2)10-12/h5-8,12H,3-4,9-10H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBNKLBOYPCYSS-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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